molecular formula C7H15NO B13530069 N,3-dimethyltetrahydro-2H-pyran-4-amine

N,3-dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B13530069
M. Wt: 129.20 g/mol
InChI Key: NJGSBSHBWBRWHE-UHFFFAOYSA-N
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Description

N,3-Dimethyltetrahydro-2H-pyran-4-amine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. This amine-substituted tetrahydropyran serves as a versatile building block, or synthon, for the synthesis of more complex molecules. Its structure, featuring a stereocenter and a basic amine group, makes it a valuable scaffold for constructing potential therapeutic agents. Research Applications and Value While research on the specific compound is ongoing, structurally related tetrahydropyran-4-amine derivatives have demonstrated significant research value. These analogues are frequently employed in the design and synthesis of small-molecule inhibitors that target specific proteins. For instance, closely related compounds have been investigated as potential inhibitors of the F-Box Protein SKP2, a target relevant in cancer research . Furthermore, similar tetrahydropyran-based amines are key intermediates in the development of novel inhibitors targeting the NLRP3 inflammasome, a component of the innate immune system implicated in a range of inflammatory diseases . The structural features of this compound suggest its utility in similar exploratory research pathways, particularly in modulating protein-protein interactions and enzyme activity. Product Information This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N,3-dimethyloxan-4-amine

InChI

InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3

InChI Key

NJGSBSHBWBRWHE-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1NC

Origin of Product

United States

Preparation Methods

Cyclization of Precursors to Form the Tetrahydropyran Ring

  • Starting Materials: Substituted diols such as 3-methyl-1,5-pentanediol or derivatives of 2,2-dimethyl-1,3-propanediol.
  • Reaction Conditions: Acid-catalyzed cyclization under controlled temperature (typically 40–80°C) using mineral acids (e.g., p-toluenesulfonic acid) or Lewis acids.
  • Outcome: Formation of the tetrahydropyran ring with methyl substitution at the 3-position.

Introduction of the Amino Group via Reductive Amination

  • Key Step: Reductive amination of the corresponding ketone or aldehyde intermediate (e.g., 3-methyltetrahydro-2H-pyran-4-one).
  • Amination Agents: Methylamine or dimethylamine as nucleophiles.
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) for mild reduction or catalytic hydrogenation using hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
  • Solvents: Anhydrous tetrahydrofuran (THF), ethanol, or methanol.
  • Temperature: Typically 0–50°C to avoid side reactions and decomposition.
  • Catalyst Selection: Raney nickel or Pd/C preferred for selective hydrogenation of imine intermediates.

Alternative N-Alkylation Methods

  • Starting Material: Tetrahydro-2H-pyran-4-amine.
  • Alkylating Agents: Dimethyl sulfate or methyl iodide.
  • Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine.
  • Conditions: Anhydrous solvents under inert atmosphere, temperature control to prevent over-alkylation.
  • Outcome: N-methylation leading to N,3-dimethyltetrahydro-2H-pyran-4-amine.

Industrial Production Techniques

  • Continuous Flow Reactors: Employed to enhance reaction control, reproducibility, and scalability.
  • Advantages: Precise temperature, pressure, and reagent flow rate control improve yield and enantiomeric purity.
  • Purification: Combination of distillation, recrystallization, and chromatographic techniques ensures high purity.
  • Catalyst Recycling: Use of heterogeneous catalysts (Pd/C, Raney Ni) allows catalyst recovery and reuse, reducing costs.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Conditions Advantages Typical Yield (%)
Acid-Catalyzed Cyclization Substituted diols, mineral/Lewis acids 40–80°C, acidic medium Efficient ring formation 70–85
Reductive Amination Methylamine/dimethylamine, NaBH3CN, Pd/C 0–50°C, anhydrous solvents High selectivity, mild conditions 75–90
Catalytic Hydrogenation H2 gas, Pd/C or PtO2 Room temp to 50°C, H2 pressure Clean reduction, scalable 80–95
N-Alkylation Dimethyl sulfate/methyl iodide, NaH Anhydrous, inert atmosphere Direct N-methylation 65–80
Continuous Flow Synthesis Automated flow reactor, Pd/C catalyst Controlled T, P, flow rates High throughput, reproducible >90

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group facilitates nucleophilic substitution with electrophilic reagents. In coupling reactions, it reacts with aryl halides or boronic acid derivatives under palladium catalysis:

SubstrateReagents/ConditionsYieldProductReference
3-(Bromomethyl)phenylboronic acidK<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, microwave (140°C, 45 min)60%7-(3-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)phenyl)pyrrolo[2,1-f][1, triazin-4-amine
7-Bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-5-yl)pyrrolo[2,1-f] triazin-4-amineK<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, Pd(PPh<sub>3</sub>)<sub>4</sub>41%7-(3-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)phenyl)-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-5-yl)pyrrolo[2,1-f][1,2,] triazin-4-amine

These Buchwald-Hartwig couplings demonstrate its utility in synthesizing heterocyclic drug candidates .

Acylation and Alkylation

The amine undergoes acylation with activated carbonyl compounds:

  • Acylation : Reacts with 4-(methoxymethoxy)pent-2-enoic acid using HATU/DIEA in DCM to form amides (87% yield) .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3>/CH<sub>3</sub>CN).

Reductive Amination

Industrial synthesis employs reductive amination of tetrahydropyran-4-one with methylamine under hydrogenation (H<sub>2</sub>/Pd-C). This method optimizes enantiomeric purity through continuous-flow reactors.

Ring-Opening Reactions

Under acidic conditions (e.g., H<sub>3</sub>PO<sub>4</sub>), the tetrahydropyran ring undergoes hydrolysis to yield linear amines. This reaction is critical for metabolite studies .

Oxidation and Stability

  • Oxidation : Reacts with strong oxidizers (e.g., KMnO<sub>4</sub>) to form N-oxides or nitro derivatives.

  • Stability : Decomposes under heat (>200°C) to release CO, CO<sub>2</sub>, and NO<sub>x</sub> . Incompatible with strong acids/oxidizers .

Conformational Effects on Reactivity

N-Methylation induces a twisted-boat conformation in the tetrahydropyran ring, altering reaction pathways. For example, N-methyl derivatives exhibit reduced hydrogen-bonding capacity, favoring 1,3-diaxial interactions in protic solvents . This conformational shift impacts regioselectivity in cross-coupling reactions .

Mechanistic Insights

The amine acts as a nucleophile in SN<sub>2</sub> and Michael addition reactions. Computational studies suggest its stereoelectronic profile enhances selectivity in asymmetric syntheses .

Scientific Research Applications

N,3-dimethyltetrahydro-2H-pyran-4-amine, also known as N,3-dimethyloxan-4-amine, is a chemical compound with the molecular formula C7H15NOC_7H_{15}NO . It features a tetrahydropyran ring structure with methyl substitutions at the nitrogen and the 3-position of the ring .

Scientific Research Applications

While specific applications of this compound are not extensively documented in the provided search results, the information available on related compounds suggests potential uses, given the similarities in structure and properties.

Potential Applications Based on Structural Analogs

  • Synthesis of Complex Molecules Compounds like 2,2-dimethyltetrahydro-2H-pyran-4-amine are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. this compound could potentially serve a similar purpose in synthesizing related compounds.
  • Medicinal Chemistry Given that similar compounds are explored as building blocks for drug development, particularly in the design of novel therapeutic agents, this compound may find use in medicinal chemistry research.
  • Biological Activity Studies Compounds in this structural class are investigated for potential biological activities, including antimicrobial and anticancer properties. Thus, this compound could be a candidate for similar biological evaluations.

Data Table: Related Tetrahydropyran Derivatives and Their Applications

CompoundStructure FeaturesBiological ActivityNotes
2,2-Dimethyltetrahydro-2H-pyran-4-amineTetrahydropyran ring with two methyl groups at the 2-position and an amino group at the 4-positionAntimicrobial, CytotoxicPotential for cancer therapy
N,N-Dimethylpiperidin-4-aminesSix-membered piperidine ringVariesCommonly used in pharmaceuticals
3-Methylpiperidin-4-aminesSix-membered piperidine ringVariesExhibits different biological activities
4-Aminotetrahydropyran hydrochlorideTetrahydropyran ring with an amino group at the 4-positionIntermediate in chemical synthesisUsed in the synthesis of other compounds
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochlorideTetrahydropyran ring with two methyl groups at the 3-position and an amino group at the 4-position in hydrochloride formNo specific activity listed in the search results, but similar compounds show antimicrobial and cytotoxic activities.May have potential for cancer therapy, further research may be required

Case Studies and Research Findings

While direct case studies on this compound are not available in the search results, research on related compounds provides insight:

  • Anticancer Activity: Modified derivatives of 2,2-dimethyltetrahydro-2H-pyran-4-amine have shown increased cytotoxicity against melanoma cells, suggesting that specific substitutions on the tetrahydropyran ring can significantly impact biological activity.
  • Mechanism of Action: Research indicates that these compounds can interact with specific molecular targets involved in cell signaling pathways. For instance, N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine inhibited enzymes linked to microbial growth, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3-dimethyltetrahydro-2H-pyran-4-amine with key analogs, focusing on molecular properties, synthesis, and substituent effects.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Features
This compound (Hypothetical) C₇H₁₅NO 129.20* Methyl groups at N and 3-position; potential steric hindrance at C3
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Single N-methyl group; simpler structure with lower molecular weight
3,3-Dimethyltetrahydro-2H-pyran-4-amine C₇H₁₅NO 129.20 Geminal dimethyl at C3; increased steric bulk compared to N,3-dimethyl
N,2,2-Trimethyltetrahydro-2H-pyran-4-amine C₈H₁₇NO 143.23 Two methyl groups at C2 and one at N; reduced ring flexibility
N-[(Tetrahydro-2H-pyran-4-yl)methyl]ethylamine C₈H₁₇NO 143.23 Ethyl group attached to N-alkyl chain; enhanced lipophilicity

*Molecular weight inferred from analogs (e.g., ).

Substituent Effects on Physicochemical Properties

  • Lipophilicity : N-Alkyl derivatives (e.g., ethyl or cyclopropyl groups, as in and ) increase lipophilicity, enhancing membrane permeability .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions (e.g., ) alter electronic properties, improving metabolic stability .

Biological Activity

N,3-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with two methyl groups at the nitrogen position. Its molecular formula is C7H13NC_7H_{13}N, and it has a molecular weight of approximately 113.19 g/mol. The structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors. This interaction can modulate the activity of various biomolecules, making it a candidate for therapeutic applications. The compound's amine group allows for significant interactions within biological systems, potentially influencing pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of tetrahydropyran structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation .
  • Neuroprotective Effects : Some studies suggest that tetrahydropyran derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of tetrahydropyran derivatives on breast cancer cell lines, revealing significant inhibition of cell growth at certain concentrations. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
  • Enzyme Interaction Studies : Another research project highlighted the interaction of tetrahydropyran-based compounds with specific kinases involved in cancer signaling pathways. These compounds showed promise as selective inhibitors with favorable pharmacokinetic profiles .

Data Tables

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound and its derivatives:

Property Value/Description
Molecular FormulaC7H13NC_7H_{13}N
Molecular Weight113.19 g/mol
Anticancer ActivityCytotoxic against various cancer cells
Enzyme InhibitionPotential inhibitor of kinases
Neuroprotective EffectsSuggested benefits in neurodegeneration

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,3-dimethyltetrahydro-2H-pyran-4-amine, and how are they determined experimentally?

  • Methodology :

  • Boiling Point/Density : Derived from structurally similar compounds (e.g., N-cyclopropyltetrahydro-2H-pyran-4-amine has a boiling point of 219°C and density of 1.01 g/cm³ ). Use gas chromatography (GC) or differential scanning calorimetry (DSC) for experimental determination.
  • Molecular Weight : Calculated as 129.18 g/mol (C₇H₁₅NO). Validate via mass spectrometry (MS).
  • Solubility : Assessed through shake-flask methods in solvents like acetonitrile or ethyl acetate, as used in tetrahydropyran derivative syntheses .

Q. What are common synthetic routes for preparing This compound in laboratory settings?

  • Methodology :

  • Reductive Amination : React tetrahydro-2H-pyran-4-one with methylamine in the presence of a reducing agent (e.g., sodium borohydride) .
  • Substitution Reactions : Use tetrahydro-2H-pyran-4-amine and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the second methyl group .
  • Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers optimize the yield of This compound in multi-step syntheses, considering steric effects from dimethyl substitution?

  • Methodology :

  • Steric Mitigation : Use bulky solvents (e.g., THF) to reduce steric hindrance during methylation. Catalytic methods (e.g., Pd/C for hydrogenation) improve efficiency .
  • Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Yield Enhancement : A study on similar amines achieved 85% yield by optimizing temperature (0°C to room temperature) and solvent polarity .

Q. What analytical techniques resolve structural ambiguities in This compound derivatives when spectroscopic data conflicts?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., methyl groups on adjacent carbons) .
  • X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
  • Case Study : For conflicting NOE data in a related tetrahydropyranamine, coupling constant analysis (³Jₐᵦ) clarified chair vs. boat conformations .

Q. What strategies assess the biological activity of This compound in enzyme inhibition studies, and how should conflicting inhibition data be reconciled?

  • Methodology :

  • In Vitro Assays : Use cholinesterase or lipoxygenase inhibition protocols (IC₅₀ determination via spectrophotometry) .
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test for outliers) and validate with orthogonal assays (e.g., isothermal titration calorimetry) .
  • Example : A pyridine derivative showed conflicting IC₅₀ values (±15%) across labs due to buffer pH variations; standardization resolved discrepancies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of This compound across studies?

  • Methodology :

  • Variable Screening : Identify critical factors (e.g., solvent purity, reaction time) via Design of Experiments (DoE).
  • Reproducibility : Replicate conditions from a high-yield study (e.g., 78% yield with NaBH₃CN in MeOH ) and adjust parameters incrementally.
  • Case Study : A 20% yield difference in a similar amine synthesis was traced to residual moisture in solvents; rigorous drying improved consistency .

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